

Spectral Analysis of 2-Nitrobenzenesulfenyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrobenzenesulfenyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Nitrobenzenesulfenyl chloride** (CAS Number: 7669-54-7), a key reagent in organic synthesis. Due to the limited availability of published, quantitative spectral data for this specific compound, this guide presents available information and general characteristics. It is important to distinguish this compound from the more commonly reported 2-Nitrobenzenesulfonyl chloride.

Molecular Structure and Properties:

- Chemical Name: **2-Nitrobenzenesulfenyl chloride**
- Synonyms: 2-Nitrophenylsulfenyl chloride, o-Nitrobenzenesulfenyl chloride, NPS-Cl[1]
- CAS Number: 7669-54-7[1]
- Molecular Formula: C₆H₄CINO₂S[1]
- Molecular Weight: 189.62 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **2-Nitrobenzenesulfenyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available high-resolution NMR data for **2-Nitrobenzenesulfenyl chloride** is scarce. The data presented here is based on general principles and data for structurally similar compounds.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.2 - 8.4	d	1H	Aromatic H (ortho to -NO ₂)
~ 7.6 - 7.8	m	2H	Aromatic H
~ 7.4 - 7.6	m	1H	Aromatic H

Table 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~ 150	C-SCI
~ 148	C-NO ₂
~ 134	Aromatic CH
~ 129	Aromatic CH
~ 125	Aromatic CH
~ 124	Aromatic CH

Infrared (IR) Spectroscopy

The IR spectrum of **2-Nitrobenzenesulfenyl chloride** would be characterized by strong absorptions corresponding to the nitro group and the aromatic ring.

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 1520 - 1530	Strong	Asymmetric NO ₂ stretch
~ 1340 - 1350	Strong	Symmetric NO ₂ stretch
~ 3100 - 3000	Medium-Weak	Aromatic C-H stretch
~ 1600, 1475	Medium-Weak	Aromatic C=C stretch
~ 700 - 800	Strong	C-S stretch
~ 600 - 700	Strong	C-Cl stretch

Mass Spectrometry (MS)

Detailed mass spectral data with fragmentation patterns for **2-Nitrobenzenesulfenyl chloride** is not readily available in public databases. The expected molecular ion peaks are presented below.

Table 4: Mass Spectrometry (MS) Data

m/z	Ion	Notes
189	[M] ⁺	Corresponding to the molecular weight with ³⁵ Cl
191	[M+2] ⁺	Isotopic peak for ³⁷ Cl, expected to be about one-third the intensity of the M ⁺ peak

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for **2-Nitrobenzenesulfenyl chloride** are not widely published. The following are generalized procedures that would be appropriate for this type of compound.

1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Nitrobenzenesulfenyl chloride** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6). The sample should be dry, as the compound is moisture-sensitive.
- Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.

2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of **2-Nitrobenzenesulfenyl chloride** (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

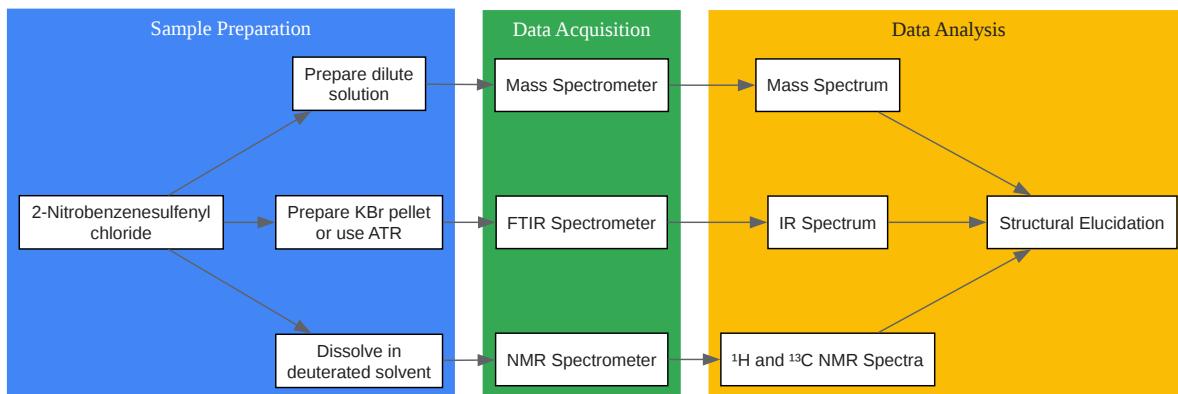
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or with a direct infusion source.
- Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule to induce fragmentation and aid in structural elucidation.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

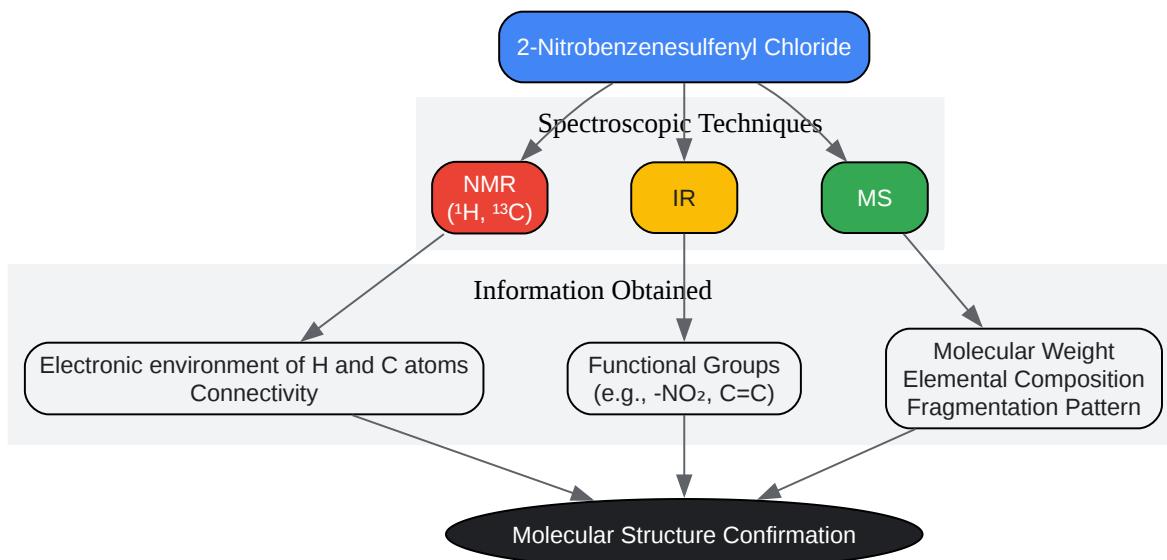
Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing the spectral data of **2-Nitrobenzenesulfenyl chloride**.



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Caption: Experimental workflow for the spectroscopic analysis of **2-Nitrobenzenesulfonyl chloride**.



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Caption: Logical relationship between spectroscopic techniques and structural elucidation.

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References

- 1. 2-Nitrobenzenesulfenyl chloride | C₆H₄CINO₂S | CID 24319 - PubChem [pubchem.ncbi.nlm.nih.gov]
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